(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C23H18BrN3O4S and its molecular weight is 512.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article details its biological activity based on available literature, including synthesis, mechanisms of action, and potential therapeutic effects.
Chemical Structure and Properties
The compound has the following molecular formula: C23H18BrN3O4S. Its structure features a sulfamoyl group, a methoxyphenyl moiety, and a cyano group, which contribute to its biological activities. The presence of the bromophenyl group may enhance its pharmacological profile by increasing lipophilicity and altering receptor interactions.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C23H18BrN3O4S |
Functional Groups | Sulfamoyl, Methoxy, Cyano |
Key Substituents | 4-Bromophenyl |
Core Structure | Prop-2-enamide |
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired product. The general synthetic route includes:
- Formation of Sulfonamide : Reaction of 4-bromobenzenesulfonamide with 2-methoxyphenol.
- Amidation : Coupling with cyanoacetic acid derivatives to introduce the cyano group.
- Purification : Recrystallization or chromatography to obtain pure this compound.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of related compounds in the cinnamamide class, suggesting that this compound may exhibit similar effects. For instance, a related derivative demonstrated significant activity in various seizure models:
- Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
- Maximal Electroshock Test : ED50 = 44.46 mg/kg (mice, i.p.)
These findings suggest that modifications in the structure can lead to enhanced biological activity against seizures.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve modulation of neurotransmitter systems, particularly GABAergic pathways. The structural features likely influence binding affinity to relevant receptors or enzymes involved in seizure propagation.
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity have shown that related compounds exhibit safety profiles with minimal toxicity at concentrations up to 100 µM in cell lines such as HepG2 and H9c2. This suggests a favorable safety margin for further preclinical studies.
Table 2: Biological Activity Summary
Activity Type | Model/Assay | Result |
---|---|---|
Anticonvulsant | Frings Audiogenic Seizure Model | ED50 = 13.21 mg/kg (i.p.) |
Anticonvulsant | Maximal Electroshock Test | ED50 = 44.46 mg/kg (mice) |
Cytotoxicity | HepG2 Cell Line | Safe up to 100 µM |
Case Studies and Research Findings
- Cinnamamide Derivatives : Research on cinnamamide derivatives has indicated a broad spectrum of anticonvulsant activity across various animal models, suggesting that structural modifications can lead to significant pharmacological effects.
- Structure-Activity Relationships : Studies have shown that the presence and position of substituents on the phenyl ring significantly influence anticonvulsant activity, with certain configurations enhancing efficacy against seizures.
- Preclinical Evaluation : Ongoing preclinical evaluations are necessary to establish the therapeutic potential of this compound in treating epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4S/c1-31-22-12-11-20(32(29,30)27-19-9-7-18(24)8-10-19)14-21(22)26-23(28)17(15-25)13-16-5-3-2-4-6-16/h2-14,27H,1H3,(H,26,28)/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAFHURDNXPAOV-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)NC(=O)C(=CC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)NC(=O)/C(=C/C3=CC=CC=C3)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.